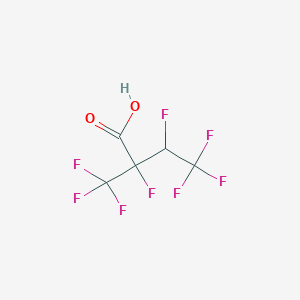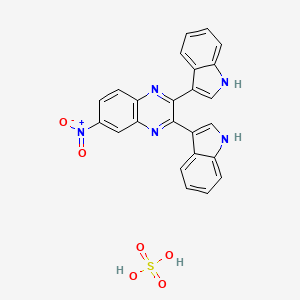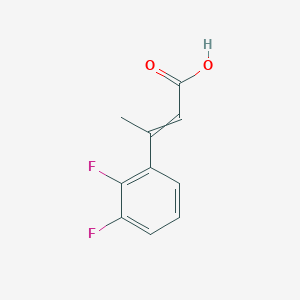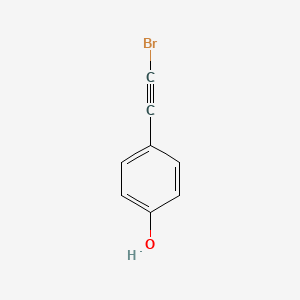![molecular formula C16H15F3N2O2 B14201814 N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propanamide CAS No. 833455-97-3](/img/structure/B14201814.png)
N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propanamide is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring and a propanamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propanamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic aromatic substitution reactions using trifluoromethoxide anion.
Coupling Reactions: The phenyl ring with the trifluoromethoxy group is then coupled to the pyridine ring using Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst.
Amidation: The final step involves the formation of the propanamide group through an amidation reaction, where the amine group of the pyridine derivative reacts with a propanoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the recycling of catalysts and solvents to minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of the trifluoromethoxy group with other nucleophiles.
Aplicaciones Científicas De Investigación
N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: It is explored for its use in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.
Mecanismo De Acción
The mechanism of action of N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets. The pyridine ring can participate in hydrogen bonding and π-π interactions with the target, while the propanamide group can form additional hydrogen bonds, stabilizing the compound-target complex.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(Trifluoromethoxy)phenyl)acetamide
- 2-(4,4-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide
Uniqueness
N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propanamide is unique due to the presence of both the trifluoromethoxy group and the pyridine ring, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the pyridine ring provides a versatile scaffold for interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
833455-97-3 |
|---|---|
Fórmula molecular |
C16H15F3N2O2 |
Peso molecular |
324.30 g/mol |
Nombre IUPAC |
N-[[6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl]methyl]propanamide |
InChI |
InChI=1S/C16H15F3N2O2/c1-2-15(22)20-10-12-6-4-8-14(21-12)11-5-3-7-13(9-11)23-16(17,18)19/h3-9H,2,10H2,1H3,(H,20,22) |
Clave InChI |
YPFHNZCPROLWPM-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NCC1=NC(=CC=C1)C2=CC(=CC=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Chlorophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14201751.png)



![N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide](/img/structure/B14201784.png)
![{2-[(4-Bromophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14201791.png)
![3,9-Diazaspiro[5.5]undecane, 3-benzoyl-9-[(2-ethoxyphenyl)methyl]-](/img/structure/B14201797.png)
![Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate](/img/structure/B14201799.png)
![1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14201807.png)
![4,4'-[(Phenylazanediyl)bis(methylene)]diphenol](/img/structure/B14201811.png)
![1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14201818.png)
![6-Amino-5-[(4-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one](/img/structure/B14201825.png)

